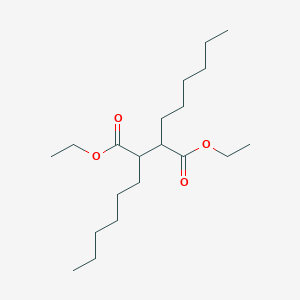
(Triethenylgermyl)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triethenylgermyl)lithium is an organolithium compound that contains a germanium atom bonded to three ethylene groups and a lithium atom. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Triethenylgermyl)lithium can be synthesized through the reaction of triethenylgermane with lithium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is usually carried out in a non-polar solvent like hexane or pentane to facilitate the dissolution of the lithium metal and the organogermane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactors with controlled environments to ensure the purity and stability of the compound. The use of automated systems to handle the reactive intermediates and final product would be essential to minimize the risk of contamination and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Triethenylgermyl)lithium undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another electrophile.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity of the organolithium compound and prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with halides can produce substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
(Triethenylgermyl)lithium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of germanium-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Research into organogermanium compounds has explored their potential as therapeutic agents, although this compound itself is not widely used in medicine.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of (Triethenylgermyl)lithium involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with other metal ions or organic ligands. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
(Triethenylgermyl)lithium can be compared to other organolithium and organogermanium compounds, such as:
Methyllithium: Another organolithium compound with strong nucleophilic properties, but with a simpler structure.
Triethylgermyl)lithium: Similar to this compound but with ethyl groups instead of ethylene groups, leading to different reactivity and applications.
Grignard Reagents: Organomagnesium compounds that are also used in organic synthesis, but with different reactivity profiles compared to organolithium compounds.
The uniqueness of this compound lies in its combination of germanium and lithium, which imparts distinct chemical properties and reactivity compared to other organometallic compounds.
Eigenschaften
CAS-Nummer |
75355-28-1 |
|---|---|
Molekularformel |
C6H9GeLi |
Molekulargewicht |
160.7 g/mol |
InChI |
InChI=1S/C6H9Ge.Li/c1-4-7(5-2)6-3;/h4-6H,1-3H2; |
InChI-Schlüssel |
CBSQJWDBUARRJI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].C=C[Ge](C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


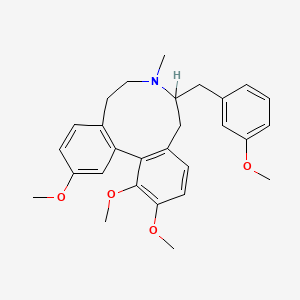
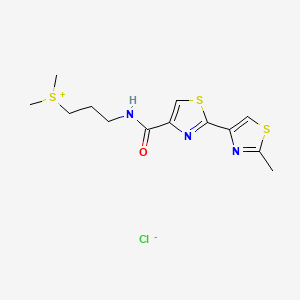
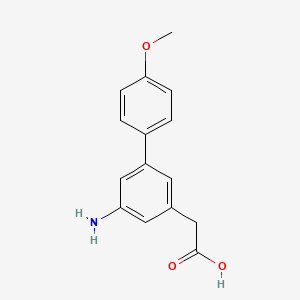
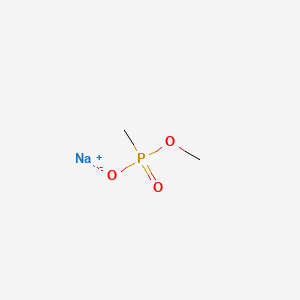

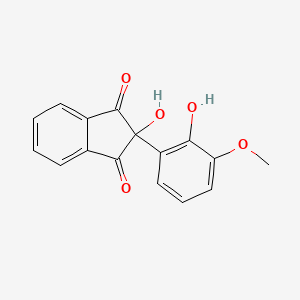

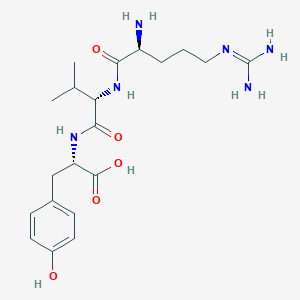
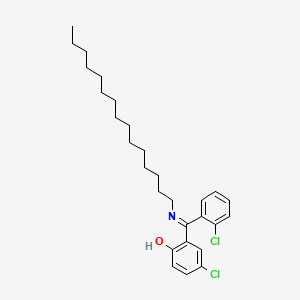
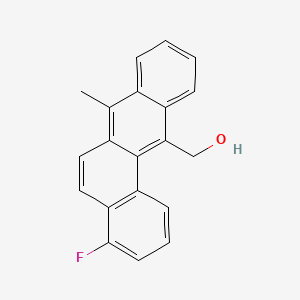

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)
